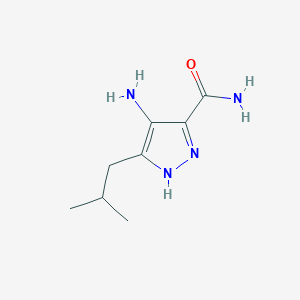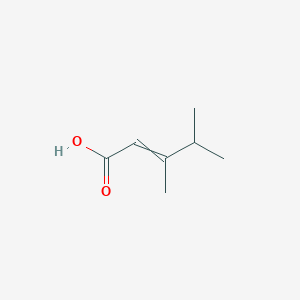
3,4-dimethylpent-2-enoic acid
Overview
Description
The compound with the identifier “3,4-dimethylpent-2-enoic acid” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylpent-2-enoic acid involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [other reagents] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.
Purification: Employing industrial-scale purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Scientific Research Applications
3,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target molecules: Such as enzymes or receptors, altering their activity.
Modulating pathways: Influencing biochemical pathways and cellular processes.
Inducing specific effects: Leading to desired outcomes such as inhibition of a particular enzyme or activation of a signaling pathway.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9) |
InChI Key |
BLROLNSSBGCUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
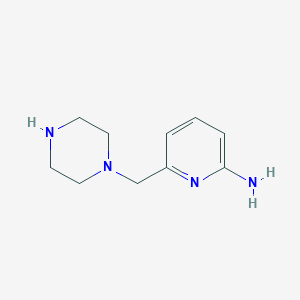
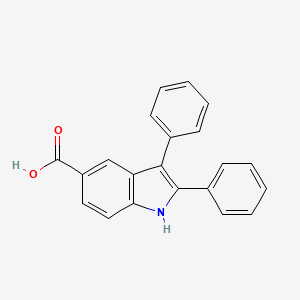
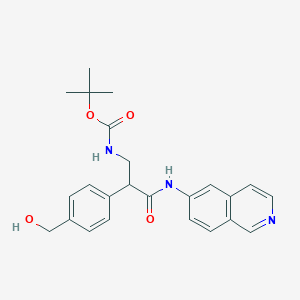
![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)
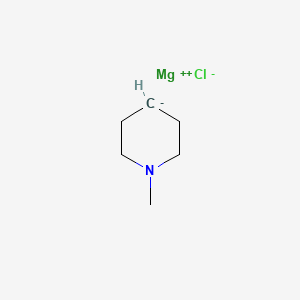
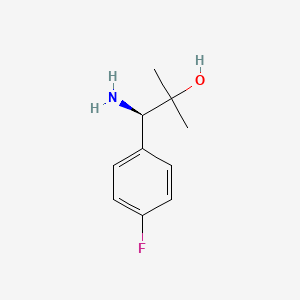

![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)
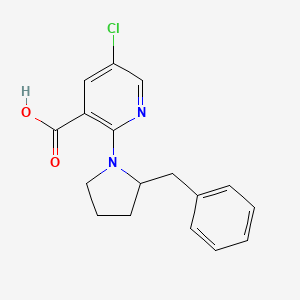
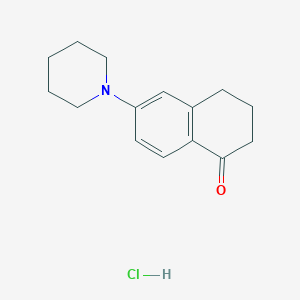

![2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide](/img/structure/B8454250.png)
![N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
